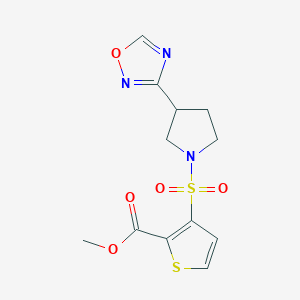
Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13N3O5S2 and its molecular weight is 343.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazole, which is structurally related to Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate, have been synthesized and evaluated for their anticancer activities. The incorporation of the tetrahydropyridine (THP) moiety, closely related to the pyrrolidinyl in the compound , enhances the biological activity of 1,3,4-oxadiazole derivatives. These compounds showed moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating potential anticancer properties (Redda & Gangapuram, 2007).
Antimicrobial and Antibacterial Evaluation
Compounds containing 1,3,4-oxadiazole and piperidine functionalities, similar to the structure of interest, have been introduced due to their valuable biological activities. These compounds exhibit valuable antibacterial properties, highlighting the potential of such molecules in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been assessed for their ability to inhibit corrosion of mild steel in sulphuric acid, demonstrating that such compounds can form protective layers on metal surfaces. This suggests potential applications in corrosion prevention technologies, further illustrating the versatility of 1,3,4-oxadiazole derivatives (Ammal et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles, which are structurally similar to the compound of interest, shows the flexibility of this core structure in producing a variety of biologically active molecules. These findings support the ongoing exploration of such compounds for pharmaceutical applications (Tyrkov, 2006).
Photoluminescence Properties
Research into Hg(II) and Ni(II) complexes involving 1,3,4-oxadiazole derivatives reveals interesting photoluminescence properties. Such studies highlight the potential use of these compounds in the development of new fluorescent materials for various applications, from sensing to imaging (Bharti et al., 2013).
作用機序
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various targets to exert their anti-infective effects . The compound’s interaction with its targets could lead to changes in the target’s function, thereby inhibiting the growth or survival of the infectious agent.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a broad spectrum of biological activities . The downstream effects of these interactions could include the inhibition of essential metabolic pathways in the infectious agent, leading to its death or growth inhibition.
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These effects could result from the compound’s interaction with its targets and its impact on various biochemical pathways.
生化学分析
Biochemical Properties
It is known that oxadiazoles, the class of compounds to which it belongs, possess hydrogen bond acceptor properties . This is due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property may influence the interactions of Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate with enzymes, proteins, and other biomolecules.
Cellular Effects
Related oxadiazole derivatives have been reported to exhibit various biological activities, including anti-infective properties . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the properties of related oxadiazole compounds, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
methyl 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S2/c1-19-12(16)10-9(3-5-21-10)22(17,18)15-4-2-8(6-15)11-13-7-20-14-11/h3,5,7-8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGGTTIRNLJULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805089.png)
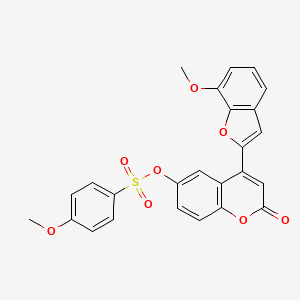
![ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2805093.png)
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2805095.png)
![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)
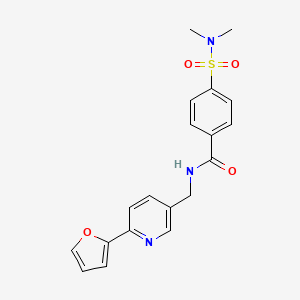
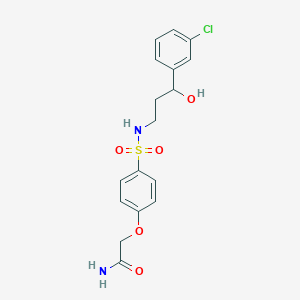
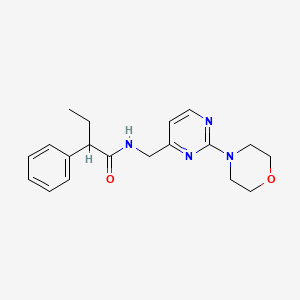

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2805106.png)
![8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2805107.png)
![6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2805108.png)
![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2805110.png)
